
6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one (6-ABDHQ) is a heterocyclic compound that has been used in a variety of scientific research applications. It is a derivative of quinoline and is structurally related to other compounds such as quinoline, pyridine, and indole. 6-ABDHQ has been used in a variety of fields, including pharmacology, biochemistry, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Platelet Aggregation Inhibition
- Study: Research by Iyobe et al. (2001) explored 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones for platelet aggregation inhibitory effects. They discovered that certain derivatives showed potent inhibitory activity, with one specific compound exhibiting high selectivity and effectiveness Iyobe et al., 2001.
Synthesis and Chemical Properties
- Study: Basafa et al. (2021) conducted a study on the hydrolysis of nitrile moiety in a related compound, 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Their research provides insights into the chemical behavior of similar compounds under different conditions Basafa et al., 2021.
Biological and Pharmacological Significance
- Study: Harmata and Hong (2007) highlighted the potential biological and pharmacological significance of 3,4-dihydroquinolin-2(1H)-ones, using enantiomerically pure benzothiazines as templates for synthesizing these compounds Harmata & Hong, 2007.
Anti-MERS-CoV Activities
- Study: A study by Yoon et al. (2019) synthesized 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives and evaluated their anti-MERS-CoV inhibitory activities, with one derivative showing high effectiveness and low toxicity Yoon et al., 2019.
Antioxidant Properties
- Study: Research by Pandit et al. (2015) focused on synthesizing biologically interesting 2-aryl-2,3-dihydroquinolin-4(1H)-ones, revealing that some compounds exhibited potent antioxidant properties Pandit et al., 2015.
Synthesis Methods
- Study: Zhu et al. (2016) and Mierina et al. (2016) discussed new synthesis methods for 3,4-dihydroquinolin-2(1H)-ones, which are crucial for exploring their scientific applications Zhu et al., 2016; Mierina et al., 2016.
Propiedades
IUPAC Name |
6-amino-1-butyl-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-3-8-15-12-6-5-11(14)9-10(12)4-7-13(15)16/h5-6,9H,2-4,7-8,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNRIFONNUAXBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

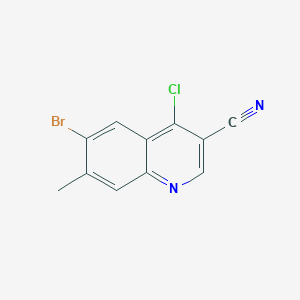

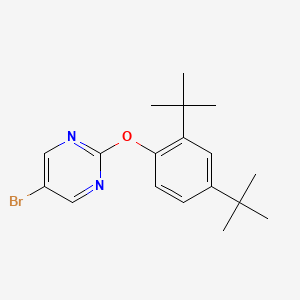
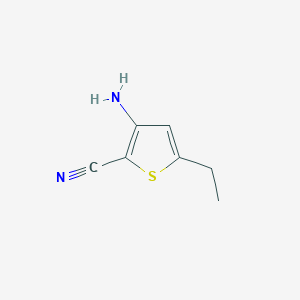

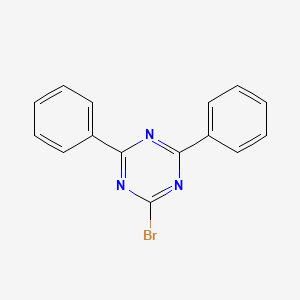
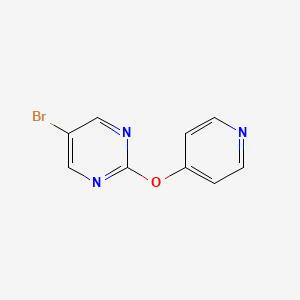

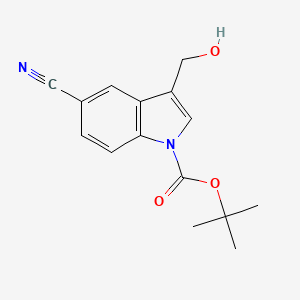
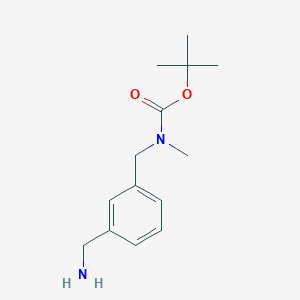
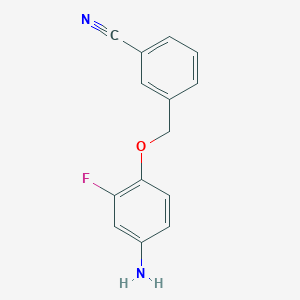

![2-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1370986.png)
![N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine](/img/structure/B1370987.png)